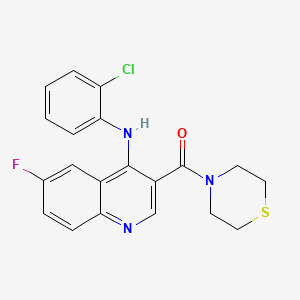

(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a chemical compound with potential pharmacological applications. It is a synthetic compound that belongs to the class of quinolone antibiotics, which are known for their broad-spectrum antibacterial activity.

Scientific Research Applications

Pharmaceutical Analysis Applications

A study utilized 4,7-Phenanthroline-5,6-dione (phanquinone) as a fluorogenic labeling reagent for pre-column derivatization in the quality control of amino acids in pharmaceuticals. This method was found efficient for separating amino acid adducts using high-performance liquid chromatography (HPLC) and detected fluorometrically, offering a comparative advantage over traditional methods by providing major stability of derivatives without fluorescent degradation products (Gatti et al., 2004).

Antitumor Activity

The compound "3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone" was synthesized and shown to possess significant inhibition on the proliferation of various cancer cell lines, indicating its potential as an antitumor agent. The study highlights the importance of structural analysis and preliminary biological tests in identifying compounds with therapeutic applications (Tang & Fu, 2018).

Synthesis and Characterization of Novel Compounds

Research into the synthesis, spectral characterization, DFT, and docking studies of related compounds has been conducted to understand their structural properties and potential antibacterial activity. This includes studies on compounds with modifications to the electron withdrawing group and analyses to determine their stability and reactivity, aiding in the exploration of their biological activities (Shahana & Yardily, 2020).

Fluorescent Labeling Reagents

The novel fluorophore 6-Methoxy-4-quinolone (6-MOQ) has been identified for its strong fluorescence across a wide pH range in aqueous media, making it a useful fluorescent labeling reagent for biomedical analysis. This compound's characteristics, such as high stability against light and heat, along with its application for the determination of carboxylic acids, demonstrate its utility in analytical chemistry (Hirano et al., 2004).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes

Mode of Action

It is likely that the compound interacts with its targets by binding to active sites, leading to changes in the target’s function . The presence of a quinoline ring and a thiomorpholino group suggests potential interactions with nucleic acids or sulfur-containing biomolecules .

Biochemical Pathways

The exact biochemical pathways affected by this compound are currently unknown. Given the structural features of the compound, it may interfere with DNA replication or protein synthesis

Pharmacokinetics

The presence of a quinoline ring could potentially enhance its bioavailability, as quinoline derivatives are known to have good absorption and distribution profiles . The compound’s metabolism and excretion patterns would need to be investigated in future studies.

Result of Action

Preliminary studies suggest that the compound may have antipromastigote activity, indicating potential use in the treatment of parasitic infections

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other biomolecules . For instance, the compound’s efficacy could be reduced in acidic environments, which could affect the protonation state of the quinoline ring

properties

IUPAC Name |

[4-(2-chloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClFN3OS/c21-16-3-1-2-4-18(16)24-19-14-11-13(22)5-6-17(14)23-12-15(19)20(26)25-7-9-27-10-8-25/h1-6,11-12H,7-10H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYOXAFHHXCZJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((2-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(3-(4-ethylpiperazin-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate dioxalate](/img/structure/B2877445.png)

![7-(2-Fluorophenyl)-3-{[(4-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2877451.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2877453.png)

![N-(2-methoxybenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2877455.png)

![N-(benzo[b]thiophen-5-yl)-4-cyanobenzamide](/img/structure/B2877457.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2877459.png)

![5,6-dimethyl-N-pentyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2877461.png)

![Ethyl 3-[(3-amino-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2877466.png)

![4-(2-fluorophenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2877468.png)